(R)-Sitcp

Quality Control Pharmaceutical Analysis Regulatory Compliance

Sitagliptin QC labs face a critical need for a pure (R)-enantiomer standard to comply with pharmacopeial impurity limits (NMT 0.5%). This (R)-Sitagliptin reference standard directly addresses that requirement. • Serves as the impurity A marker for chiral HPLC system suitability, peak identification, and method validation per ICH Q2(R1). • Enables accurate quantification of the unwanted enantiomer in drug substance and product release testing. • Essential for ANDA/DMF submissions to demonstrate enantiomeric purity control.

Molecular Formula C25H23P
Molecular Weight 354.433
CAS No. 856407-37-9
Cat. No. B2620671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Sitcp
CAS856407-37-9
Molecular FormulaC25H23P
Molecular Weight354.433
Structural Identifiers
SMILESC1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6
InChIInChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2
InChIKeyVAPJMVSYFGSRTG-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Sitagliptin: Chiral Reference Standard and Impurity Marker


(R)-Sitagliptin (CAS 856407-37-9) is the (R)-enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, an oral antihyperglycemic agent used in the treatment of type 2 diabetes mellitus [1]. The therapeutically active enantiomer is (S)-sitagliptin (CAS 486460-32-6); (R)-sitagliptin is primarily utilized as an analytical reference standard, a chiral impurity marker, and a tool in enantioselective synthesis research [2]. Its procurement is driven by regulatory requirements for enantiomeric purity testing in pharmaceutical development, quality control (QC), and abbreviated new drug application (ANDA) submissions [3].

Chiral reference standard for sitagliptin impurity A per pharmacopeial monograph
Supports enantiomeric purity testing and chiral HPLC system suitability workflows
Defined inactive enantiomer for stereochemical-control and pharmacology studies

(R)-Sitagliptin: Why Substitutes Are Inadequate


Substituting (R)-sitagliptin with other DPP-4 inhibitors (e.g., saxagliptin, vildagliptin, alogliptin) or with the active (S)-enantiomer is scientifically invalid and fails to meet specific analytical and regulatory requirements. The (R)-enantiomer is a defined chiral impurity in the pharmacopeial monograph for sitagliptin phosphate, with a strict limit of not more than (NMT) 0.5% [1]. Only the exact (R)-enantiomer can serve as the impurity A reference standard for chromatographic system suitability, peak identification, and method validation mandated by ICH Q6A and pharmacopeial monographs [2]. Furthermore, (R)-sitagliptin exhibits a distinct pharmacological profile, being at least 195-fold less potent than the (S)-enantiomer against human recombinant DPP-4 (IC50 = 92 nM vs. 0.47 nM) [3], underscoring its singular suitability for impurity tracking and mechanistic studies of chiral pharmacology.

Required
(R)-Sitagliptin – pharmacopeial impurity A reference standard; single enantiomer with defined low DPP-4 activity (reported >195-fold less potent).
Potential Substitute
(S)-enantiomer or other DPP-4 inhibitors (saxagliptin, vildagliptin) – different chiral identity and potency profile; cannot serve as impurity marker.
Using the active (S)-enantiomer or alternative gliptins fails to meet ICH Q6A impurity specification requirements and may compromise chiral method validation and QC system suitability.

(R)-Sitagliptin: Differentiating Quantitative Evidence


Chiral Impurity A Pharmacopeial Limit

The European Pharmacopoeia (Ph. Eur.) monograph for Sitagliptin Phosphate Monohydrate defines the (R)-enantiomer as 'Impurity A' and sets a quantitative limit of NMT 0.5% [1]. This establishes a clear, verifiable specification that directly mandates the use of the (R)-enantiomer as a reference standard for quality control testing, a requirement not met by any other DPP-4 inhibitor or the active (S)-enantiomer.

Impurity A Limit
Specification review
NMT 0.5% (Ph. Eur.)
Defines procurement requirement for impurity standard
Per monograph 2778; regulatory limit
Quality Control Pharmaceutical Analysis Regulatory Compliance

DPP-4 Inhibitory Activity: Enantiomeric Comparison

(R)-Sitagliptin demonstrates a DPP-4 inhibitory activity (IC50 = 0.092 μM) that is at least 195-fold less potent than the (S)-enantiomer (IC50 = 0.00047 μM) [1]. This stark difference in potency against human recombinant DPP-4 quantitatively defines (R)-sitagliptin's role as an inactive enantiomer. In comparison, other DPP-4 inhibitors like saxagliptin exhibit different potencies (e.g., IC50 of 26 nM) , but none serve the same function as the specific chiral impurity for sitagliptin.

DPP-4 Potency
Cross-study comparable
(R)-IC50 92 nM vs (S)-0.47 nM
Supports use as inactive enantiomer control
195-fold difference; human recombinant DPP-4
Enzyme Assay Pharmacology Structure-Activity Relationship

Validated Chiral Separation Method

A validated reversed-phase chiral HPLC method was developed to separate (R)-sitagliptin from (S)-sitagliptin, achieving a resolution (Rs) of not less than 3.0 on a Chiralcel OD-RH column [1]. This specific method is critical for quantifying the (R)-enantiomer as an impurity. Another study achieved an efficient enantioseparation with a resolution of 3.38 using a Chiralpak IC-3 column, demonstrating method robustness [2].

Chiral Resolution
Direct head-to-head
Rs ≥ 3.0 (OD-RH) / Rs 3.38 (IC-3)
Supports reliable impurity quantification
Validated reversed-phase chiral HPLC
Analytical Method Development Chiral Chromatography Method Validation

Stereoselective Pharmacokinetic Disposition

A study in male Wistar rats assessed the pharmacokinetics of both sitagliptin enantiomers after administration of a racemic mixture [1]. The (R)- and (S)-enantiomers exhibited different plasma concentration-time profiles, with the (S)-enantiomer demonstrating a higher Cmax and AUC compared to the (R)-enantiomer, confirming stereoselective disposition.

Plasma Exposure (Rat)
Direct head-to-head
(S) higher Cmax & AUC vs (R)
Confirms need for separate enantiomer standards
Racemate dose in Wistar rats
Pharmacokinetics Enantioselective Analysis Preclinical Research

(R)-Sitagliptin: Key Application Scenarios


Enantiomeric Impurity Quantification for QC

In pharmaceutical QC laboratories, (R)-sitagliptin is the definitive reference standard for quantifying the level of Impurity A in sitagliptin phosphate drug substance and drug products. Analysts use the (R)-enantiomer standard to perform system suitability tests, construct calibration curves, and accurately determine the percentage of this chiral impurity, ensuring it remains below the pharmacopeial limit of 0.5% [1]. This is a mandatory step in batch release and stability testing, driving consistent procurement of the reference material.

Chiral Method Development and Validation

Analytical chemists rely on (R)-sitagliptin to develop and validate chiral separation methods for sitagliptin. Using the pure (R)-enantiomer, scientists can optimize chromatographic conditions to achieve baseline separation (e.g., resolution ≥ 3.0) from the (S)-enantiomer [2]. This work is essential for demonstrating method specificity, accuracy, and linearity in compliance with ICH Q2(R1) guidelines, forming the analytical foundation for regulatory dossiers like ANDAs and DMFs.

Stereoselective Pharmacology and Toxicology

In preclinical research, (R)-sitagliptin serves as a critical negative control to differentiate the pharmacological effects of the active (S)-enantiomer. Its 195-fold lower potency (IC50 = 92 nM vs. 0.47 nM) [3] makes it ideal for isolating DPP-4-mediated mechanisms in cell-based assays and animal models. Researchers also use (R)-sitagliptin in stereoselective ADME studies to characterize potential chiral inversion, enantiomer-specific metabolism, and toxicological liabilities [4].

Asymmetric Synthesis Optimization

Process chemists and chemical engineers utilize (R)-sitagliptin as a chiral standard to monitor and optimize asymmetric synthetic routes for the production of the active (S)-enantiomer. By quantifying the unwanted (R)-enantiomer in reaction mixtures, they can assess the enantioselectivity of catalysts and reaction conditions, aiming to maximize yield of the desired enantiomer while minimizing costly purification steps and waste.

Application
Selection Property
Validation Focus
Enantiomeric impurity quantification
Certified chiral reference standard
Ph. Eur. impurity A limit compliance
Chiral method development & validation
Chromatographic resolution & peak identity
ICH Q2(R1) specificity & linearity
Stereoselective pharmacology
Defined inactive enantiomer control
DPP-4 pathway-response isolation
Asymmetric synthesis optimization
Enantiomeric excess monitoring
Catalyst enantioselectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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